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Compound of Interest

1-Boc-4-(2-
Compound Name:
Aminophenyl)piperazine

Cat. No.: B062888

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Boc-4-(2-
aminophenyl)piperazine

This guide provides a comprehensive overview of the essential spectroscopic techniques
required for the structural elucidation and purity assessment of 1-Boc-4-(2-
aminophenyl)piperazine (CAS No. 170017-74-0). As a key intermediate in pharmaceutical
development, particularly in the synthesis of agents targeting neurological disorders, rigorous
characterization of this compound is paramount.[1] This document is intended for researchers,
scientists, and drug development professionals, offering both theoretical grounding and
practical, field-tested protocols.

The molecular structure, with its distinct aromatic, piperazine, and Boc-protecting group
moieties, lends itself to a multi-faceted analytical approach. We will explore Proton and Carbon-
13 Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR)
Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to create a complete and
validated analytical profile of the molecule.

Molecular Structure and Overview

1-Boc-4-(2-aminophenyl)piperazine is a bifunctional molecule featuring a piperazine ring
substituted with an ortho-aminophenyl group at one nitrogen and a tert-butoxycarbonyl (Boc)
protecting group at the other.
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e Molecular Formula: C1sH23N302[2]
e Molecular Weight: 277.36 g/mol [2]
e CAS Number: 170017-74-0[3]

The strategic placement of the Boc group allows for selective reactions at the aniline nitrogen,
making it a valuable building block in medicinal chemistry.[1]

Caption: Chemical Structure of 1-Boc-4-(2-aminophenyl)piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic
molecule. For 1-Boc-4-(2-aminophenyl)piperazine, both *H and 3C NMR are required for
unambiguous structural confirmation.

'H NMR Spectroscopy

Expertise & Experience: *H NMR provides information on the number of different types of
protons, their chemical environment, their proximity to one another (through spin-spin
coupling), and their relative quantities (through integration). For this molecule, we expect
distinct signals for the Boc, piperazine, and aminophenyl protons.

Experimental Protocol: tH NMR

o Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of
deuterated chloroform (CDCIs) or dimethyl sulfoxide (DMSO-ds). The choice of solvent is
critical; CDCls is standard, but DMSO-ds can be advantageous for observing exchangeable
protons like those on the amino group.

e Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
e Acquisition Parameters:
o Pulse Program: Standard single pulse (zg30).

o Number of Scans: 16-32 scans for a good signal-to-noise ratio.
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o Relaxation Delay (d1): 1-2 seconds.

o Spectral Width: 0-12 ppm.

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction.
Calibrate the chemical shift scale to the residual solvent peak (CDCls: & 7.26 ppm; DMSO-
de: & 2.50 ppm). Integrate all signals.

Expected Data & Interpretation:

The *H NMR spectrum is predicted to show signals corresponding to all 23 protons. The
chemical shifts are influenced by the electronic environment of each proton.
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Expected
Chemical Shift

(3, ppm)

Proton
Assignment

Expected
Multiplicity

Integration

Rationale

Boc (-C(CHs)3) ~1.48

Singlet (s)

9H

Protons on the
tert-butyl group
are equivalent
and shielded,
appearing as a

sharp singlet.

Piperazine (-
CH2-N-Ar)

~3.10-3.20

Triplet (t) or
Multiplet (m)

4H

Protons on
carbons adjacent
to the electron-
donating
aminophenyl

group.

Piperazine (-
CH2-N-Boc)

~3.60-3.70

Triplet (t) or
Multiplet (m)

4H

Protons on
carbons adjacent
to the electron-
withdrawing Boc
group are
deshielded.

Aniline (-NH2) ~3.90 - 4.50

Broad Singlet (br

s)

2H

Exchangeable
protons; signal
may be broad
and its position
can vary with
concentration

and solvent.
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Protons on the
benzene ring,
exhibiting
Aromatic (Ar-H) ~6.70-7.10 Multiplets (m) 4H complex coupling
patterns due to
their relative

positions.

13C NMR Spectroscopy

Expertise & Experience: 3C NMR spectroscopy provides a map of the carbon skeleton. With
proton decoupling, each unique carbon atom appears as a single line, simplifying the spectrum
and allowing for a direct count of non-equivalent carbons.

Experimental Protocol: 33C NMR

o Sample Preparation: Use the same sample prepared for *H NMR. A higher concentration
(20-50 mg) may be required for faster acquisition due to the low natural abundance of 13C.

e Instrumentation: Acquire the spectrum on the same NMR spectrometer.

e Acquisition Parameters:

[¢]

Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

[e]

Number of Scans: 512-2048 scans are typically needed.

o

Relaxation Delay (d1): 2 seconds.

[¢]

Spectral Width: 0-200 ppm.

o Data Processing: Process similarly to *H NMR. Calibrate the spectrum to the solvent signal
(CDCls: 6 77.16 ppm; DMSO-ds: & 39.52 ppm).

Expected Data & Interpretation:
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The structure contains 11 unique carbon environments (4 aromatic CH, 2 aromatic quaternary,

2 piperazine CHz, 1 Boc C=0, 1 Boc quaternary C, and 1 Boc CHs).

Carbon Assignment

Expected Chemical Shift (3,
ppm)

Rationale

Shielded aliphatic carbons of

Boc (-C(CHs)3) ~28.5
the tert-butyl group.
_ _ Aliphatic carbons adjacent to
Piperazine (-CH2z-N-Boc) ~45-50 ) )
the Boc-substituted nitrogen.
) ) Aliphatic carbons adjacent to
Piperazine (-CHz2-N-Ar) ~50-55 o
the aromatic ring.
The quaternary carbon of the
Boc group, significantl
Boc (-C(CHs)3) ~80.0 g e _ Y
deshielded by the adjacent
oxygen.
' Aromatic carbons with
Aromatic (Ar-CH) ~115-125
attached protons.
Quaternary aromatic carbons
Aromatic (Ar-C-N) ~135-145 directly bonded to nitrogen
atoms.
The carbonyl carbon of the
Boc (C=0) ~154.8

carbamate, highly deshielded.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy is a rapid and sensitive technique for identifying

functional groups within a molecule. Each functional group absorbs infrared radiation at a

characteristic frequency, corresponding to its vibrational modes (stretching, bending). This

provides a molecular "fingerprint."

Experimental Protocol: FT-IR (ATR)
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o Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the
diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

e Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

e Acquisition: Collect a background spectrum of the clean, empty crystal. Then, collect the
sample spectrum.

e Parameters:
o Spectral Range: 4000-400 cm~1.
o Resolution: 4 cm~2,
o Number of Scans: 16-32.

o Data Processing: The spectrum is typically displayed in terms of transmittance or
absorbance versus wavenumber (cm™2).

Expected Data & Interpretation:

The IR spectrum will confirm the presence of the key functional groups.
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Wavenumber (cm—1) Vibration Type Functional Group

N-H Stretch (asymmetric &

3450 - 3300 ] Primary Amine (-NH2)
symmetric)
3050 - 3010 C-H Stretch (sp?) Aromatic C-H
Aliphatic C-H (Piperazine &
2975 - 2850 C-H Stretch (sp?3)
Boc)
1695 - 1680 C=0 Stretch Carbamate (-O-C=0)
1620 - 1580 N-H Bend Primary Amine (-NH2)
1600, 1500, 1450 C=C Stretch Aromatic Ring
1250 - 1150 C-N Stretch Amine & Carbamate
1170 - 1140 C-0O Stretch Carbamate

High-Resolution Mass Spectrometry (HRMS)

Trustworthiness: HRMS provides an extremely accurate measurement of the mass-to-charge
ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. This
technique serves as a final, definitive confirmation of the molecular identity, acting as a self-
validating check on the proposed structure.

Mass Spectrometer Data Output

lonization (ESI) Ton Acceleration
tes [M+H]*

cessing .| High-Resolution Mass Spectrum

Time-of-Flight (TOF)
Separate: y miz

Exact Mass: 278.1868

Click to download full resolution via product page
Caption: Workflow for HRMS Analysis using ESI-TOF.

Experimental Protocol: HRMS (ESI-TOF)
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o Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent
like methanol or acetonitrile. Further dilute to a final concentration of 1-10 pg/mL. A small
amount of formic acid may be added to promote protonation ([M+H]™").

e Instrumentation: Infuse the sample solution into an Electrospray lonization (ESI) source
coupled to a Time-of-Flight (TOF) mass analyzer.

e Acquisition Parameters:
o lonization Mode: Positive ion mode.
o Mass Range: m/z 100-500.

o Calibration: Ensure the instrument is calibrated with a known standard immediately before
the run to guarantee mass accuracy.

o Data Analysis: Identify the peak corresponding to the molecular ion. Use the instrument's
software to calculate the elemental composition based on the measured exact mass.

Expected Data & Interpretation:
The primary goal is to match the experimentally measured mass to the theoretical mass.
e Molecular Formula: CisH23N30:2
e Theoretical Monoisotopic Mass: 277.1790 Da
o Expected lon ([M+H]*): The most abundant ion should be the protonated molecule.
o Formula: CisH24N302*
o Calculated Exact Mass: 278.1868 Da

o Acceptance Criterion: The measured mass should be within 5 ppm of the calculated mass.
For example, a measured mass of 278.1875 would be acceptable.

o Other Potential lons: A sodium adduct ([M+Na]*) at m/z 300.1688 may also be observed.
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Conclusion

The collective application of *H NMR, 3C NMR, FT-IR, and HRMS provides a robust and
definitive characterization of 1-Boc-4-(2-aminophenyl)piperazine. NMR spectroscopy
elucidates the precise arrangement of the C-H framework, FT-IR confirms the presence of all
key functional groups, and HRMS verifies the elemental composition with high precision. This
orthogonal analytical approach ensures the identity, structure, and purity of the compound,
which is a non-negotiable requirement for its use in subsequent research and drug
development workflows.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic data for 1-Boc-4-(2-
aminophenyl)piperazine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b062888#spectroscopic-data-for-1-boc-4-2-
aminophenyl-piperazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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